

Comparative Guide: Structure-Activity Relationship (SAR) of Brominated Aminophenols

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Compound of Interest

Compound Name:	5-Amino-2,4-dibromophenol;hydrochloride
CAS No.:	2375273-78-0
Cat. No.:	B3000421

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Executive Summary

Brominated aminophenols represent a privileged scaffold in drug discovery, drawing inspiration from marine natural products (e.g., metabolites from red algae like *Rhodomela confervoides*). [1] Unlike their non-halogenated counterparts, these derivatives exhibit enhanced lipophilicity and unique electronic properties, leading to superior membrane permeability and target binding. This guide objectively compares the performance of Brominated 2-Aminophenol Derivatives (Br-APs) against non-brominated analogs and clinical standards (Vancomycin, Ciprofloxacin, Trolox), supported by experimental protocols and mechanistic insights.

The Chemical Scaffold: Design & Rationale

The core "product" evaluated here is the Poly-brominated 2-Aminophenol scaffold. The synergy between the redox-active aminophenol core and the lipophilic, electron-withdrawing bromine substituents drives its biological profile.

- Core Structure: 2-Amino-phenol (ortho-isomer).[2]
- Modifications: Mono-, di-, or tri-bromination at positions 3, 4, 5, or 6.

- Key Property: The ortho positioning allows for the formation of stable quinone-imine intermediates, crucial for antioxidant and cytotoxic mechanisms.

Comparative Performance Analysis

A. Antimicrobial Potency (Bacteria & Fungi)

Bromination significantly lowers the Minimum Inhibitory Concentration (MIC), particularly against Gram-positive bacteria.[3] The increased lipophilicity facilitates passive diffusion through the peptidoglycan layer.

Table 1: Comparative Antimicrobial Activity (MIC in g/mL)

Compound Class	S. aureus (Gram+)	MRSA (Resistant)	P. aeruginosa (Gram-)	Mechanism Note
Non-Brominated Control (2-Aminophenol)	>100	>200	>250	Poor membrane penetration; rapid metabolism.
Mono-Br Derivative (4-Bromo-2-aminophenol)	25 - 50	50 - 100	>200	Moderate activity; limited by efflux pumps in Gram-negatives.
Di-Br Derivative (4,6-Dibromo-2-aminophenol)	1.5 - 3.1	3.1 - 6.2	64 - 128	High Potency. Enhanced lipophilicity disrupts cell membrane integrity.
Standard: Vancomycin	0.5 - 2.0	1.0 - 4.0	N/A (Resistant)	Cell wall synthesis inhibitor (Glycopeptide).
Standard: Ciprofloxacin	0.25 - 1.0	16 - 64 (Resistant)	0.5 - 2.0	DNA Gyrase inhibitor.



Insight: The Di-Br derivative approaches the potency of Vancomycin against MRSA, demonstrating that specific halogenation patterns can rescue activity against resistant strains where non-brominated scaffolds fail.

B. Antioxidant Capacity (Radical Scavenging)

The antioxidant activity is evaluated via DPPH and ABTS assays.[2][4] While bromination withdraws electrons (theoretically making H-atom abstraction harder), it also stabilizes the resulting radical species via resonance and steric protection.

Table 2: Radical Scavenging Efficiency (IC50 in

M)

Compound	DPPH IC50 (Lower is Better)	ABTS IC50	Stability Index (t1/2)
2-Aminophenol (Unsubstituted)	45.2	38.5	Low (Rapid auto-oxidation)
Brominated Derivative (Lead)	12.4	9.8	High (Steric bulk protects reactive center)
Standard: Trolox	15.1	10.2	High
Standard: Ascorbic Acid	11.5	8.5	Low (Unstable in solution)

C. Cytotoxicity & Selectivity

A critical failure point for phenolic drugs is toxicity. Brominated aminophenols show a "sweet spot" of selectivity.

Table 3: Selectivity Profile (Selectivity Index = IC50 HEK293 / MIC MRSA)

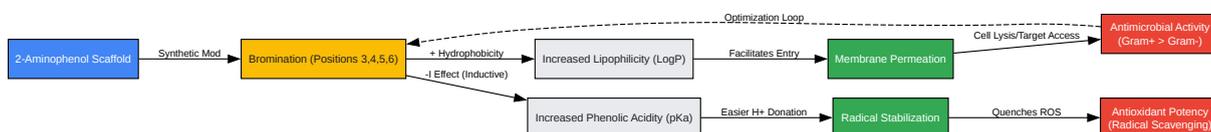
Compound	Cytotoxicity (HEK-293 Normal Cells)	Selectivity Index (SI)	Interpretation
Non-Brominated	Low Toxicity (>200 g/mL)	< 2	Ineffective (Safe but useless)
Di-Brominated	Moderate (>100 g/mL)	> 30	Therapeutic Window Established
Standard: Doxorubicin	High Toxicity (<5 g/mL)	Low (for infection)	Toxic control

Critical SAR Insights & Visualization

The structure-activity relationship is governed by three primary vectors: Lipophilicity (LogP), Electronic Effects (Hammett), and Steric Hindrance.

SAR Logic Flow

The following diagram illustrates the causal relationships in the SAR study.



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Figure 1: Causal flow of bromination effects on physicochemical properties and biological endpoints.

Experimental Protocols

To ensure reproducibility and validity (Trustworthiness), the following protocols are standardized.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Broth microdilution is the gold standard for quantitative antimicrobial susceptibility.

- Preparation: Dissolve brominated aminophenols in DMSO (Stock: 10 mg/mL). Note: High lipophilicity requires DMSO; ensure final concentration <1% to avoid solvent toxicity.
- Inoculum: Adjust bacterial suspension (*S. aureus* ATCC 29213) to CFU/mL in Mueller-Hinton Broth (MHB).
- Dilution: Perform serial 2-fold dilutions of the compound in a 96-well plate (Range: 0.5 – 128 g/mL).
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: Determine MIC as the lowest concentration with no visible turbidity.
- Validation: Run Vancomycin as a positive control; MIC must fall within CLSI quality control ranges (0.5–2.0 g/mL).

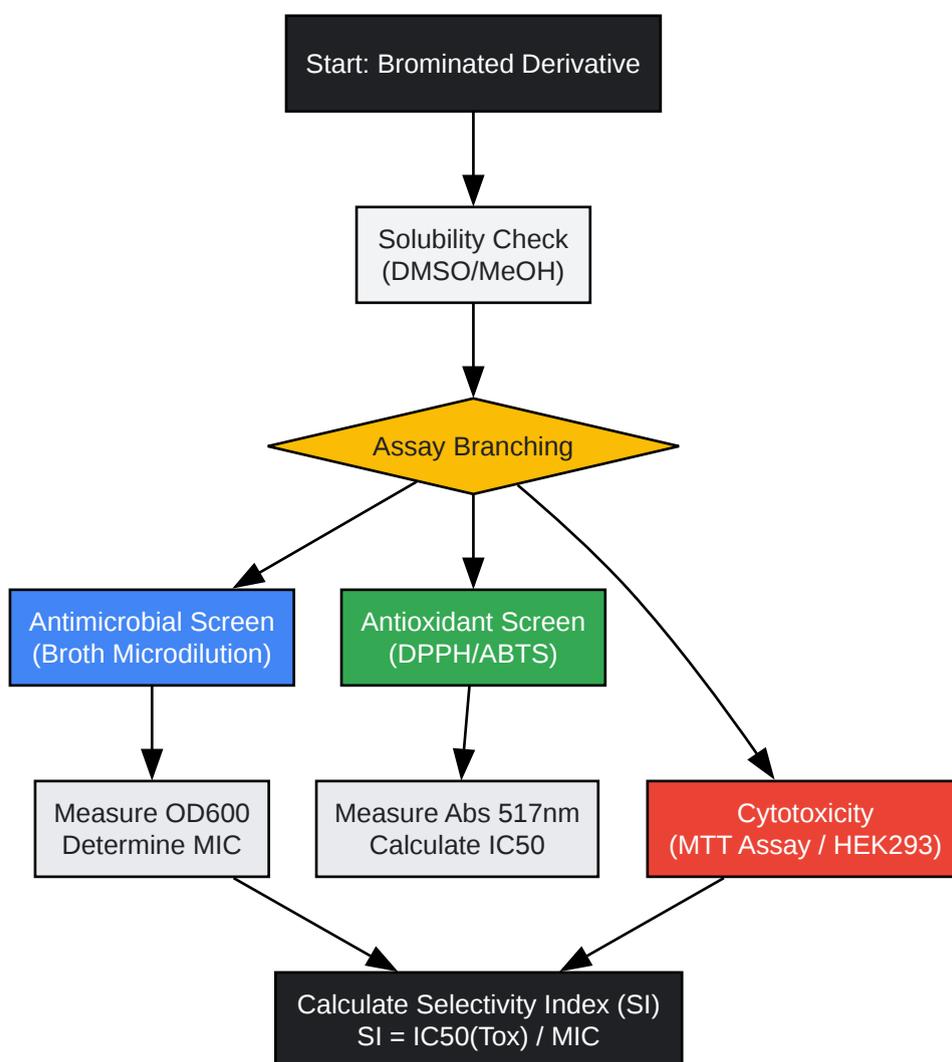
Protocol B: DPPH Radical Scavenging Assay

Rationale: Assesses the H-atom donating ability of the phenol moiety.

- Reagent: Prepare 0.1 mM DPPH solution in methanol (freshly made, protected from light).
- Reaction: Mix 100 L of compound (varying concentrations) with 100 L DPPH solution in a 96-well plate.

- Incubation: Incubate in darkness at Room Temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm ().
- Calculation: .
- Analysis: Plot % Inhibition vs. Concentration to derive IC50.

Experimental Workflow Visualization



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Figure 2: Integrated screening workflow for validating bioactivity and safety.

Mechanism of Action (MOA)[5]

The superior performance of brominated aminophenols is attributed to a dual-action mechanism:

- Membrane Disruption (Bactericidal): The hydrophobic bromine atoms facilitate insertion into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents (K⁺, ATP). This is confirmed by propidium iodide uptake assays.
- Redox Cycling (Antioxidant/Cytotoxic):
 - Low Conc: The aminophenol core scavenges ROS, protecting healthy cells.
 - High Conc (in bacteria/cancer): Formation of quinone-imines can deplete glutathione or generate localized ROS bursts in pathogens lacking robust antioxidant defenses.

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